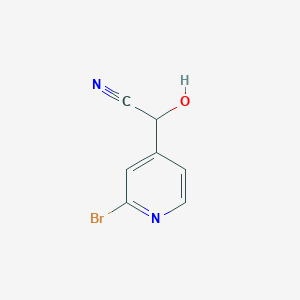

2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile

Description

2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile is a brominated pyridine derivative featuring a hydroxyl (-OH) and nitrile (-CN) group. The compound’s structure combines a pyridine ring (a nitrogen-containing heterocycle) with bromine at the 2-position, a hydroxyl group at the adjacent carbon, and an acetonitrile moiety. This configuration imparts unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C7H5BrN2O |

|---|---|

Molecular Weight |

213.03 g/mol |

IUPAC Name |

2-(2-bromopyridin-4-yl)-2-hydroxyacetonitrile |

InChI |

InChI=1S/C7H5BrN2O/c8-7-3-5(1-2-10-7)6(11)4-9/h1-3,6,11H |

InChI Key |

NDRFWVQESUCRNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C(C#N)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile typically involves the bromination of pyridine derivatives followed by the introduction of the hydroxyacetonitrile group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed:

- Substituted pyridine derivatives

- Carbonyl compounds from oxidation

- Amines from reduction

Scientific Research Applications

2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its ability to interact with various biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets. The bromine atom and the hydroxyacetonitrile group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

Bromine Position :

- The target compound’s bromine at pyridine-2 creates steric hindrance near the hydroxyl group, unlike 2-(3-Bromo-4-pyridyl)acetonitrile (bromine at pyridine-3), which has a less hindered nitrile group .

- In phenyl analogs (e.g., 2-(4-Bromophenyl)-2-hydroxyacetonitrile), the absence of a nitrogen atom reduces ring electronegativity, altering solubility and reactivity .

- Functional Groups: The hydroxyl group in the target compound enhances polarity, improving solubility in polar solvents compared to non-hydroxylated analogs like 2-(4-Bromopyridin-2-yl)acetonitrile . Enzymatic studies show that the hydroxyl group is critical for substrate recognition. For example, 2-(3-Bromophenyl)-2-hydroxyacetonitrile reacts with mandelonitrile oxidase to produce hydrogen peroxide, whereas non-hydroxylated analogs show negligible activity .

Research Findings and Key Insights

Enzymatic Specificity: Mandelonitrile oxidase (ChuaMOX) exhibits 22% activity toward 2-(3-Bromophenyl)-2-hydroxyacetonitrile but negligible activity toward non-hydroxylated analogs, underscoring the -OH group’s importance in enzymatic recognition .

Synthetic Flexibility :

- Pyridine-based nitriles (e.g., 2-(4-Bromopyridin-2-yl)acetonitrile) are prioritized in medicinal chemistry for their nitrogen heterocycle, which mimics bioactive molecules .

Similarity Metrics :

- Computational similarity scores (0.80–0.88) highlight the impact of bromine position and functional groups on molecular resemblance. For instance, 2-(4-Bromopyridin-2-yl)acetonitrile scores 0.80 due to its lack of a hydroxyl group .

Biological Activity

2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8BrN2O

- Molecular Weight : 216.06 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It exhibits binding affinity that can influence several cellular pathways, particularly those related to cell proliferation and survival.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific kinases, which are crucial in regulating cellular functions such as division and apoptosis. For instance, it has been shown to inhibit DYRK1A and DYRK1B kinases, which are implicated in cancer progression and neurodegenerative diseases like Alzheimer's .

Anticancer Potential

Studies have highlighted the compound's potential in cancer therapy. It has demonstrated efficacy in preclinical models against various solid tumors by inducing apoptosis in cancer cells. The inhibition of DYRK1 kinases leads to reduced cell survival and proliferation, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. By modulating kinase activity, it may help mitigate neurodegenerative processes associated with conditions like Alzheimer's disease.

Case Studies

- Cancer Cell Lines : In vitro studies on pancreatic ductal adenocarcinoma cells showed that treatment with this compound resulted in significant reductions in cell viability and increased apoptotic markers compared to untreated controls .

- Neuronal Models : Animal models of Alzheimer's disease treated with this compound exhibited improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrN2O |

| Molecular Weight | 216.06 g/mol |

| Biological Targets | DYRK1A, DYRK1B |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Neuroprotective Activity | Mitigates neurodegeneration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.